2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole
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Overview
Description
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is a chemical compound with the molecular formula C9H3BrF6N2S and a molecular weight of 365.09 g/mol . This compound is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a benzothiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the benzothiazole ring.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole has several scientific research applications, including:
Proteomics: It is used as a reagent in proteomics research to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the mechanisms of various biological processes.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals and study their effects on biological systems.
Material Science: It is also used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the benzothiazole ring.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of an amino group.
4-Bromo-2-nitro-5-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
Uniqueness
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is unique due to the presence of both bromine and trifluoromethyl groups on a benzothiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H3BrF6N2S |
---|---|
Molecular Weight |
365.09 g/mol |
IUPAC Name |
4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18) |
InChI Key |
VIGHWXGBXPMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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